1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride

Salt selection Aqueous solubility Medicinal chemistry

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (CAS 2225146‑85‑8) is the hydrochloride salt of 5‑hydroxy‑7‑azaindole, a heteroaromatic building block characterized by a fused pyrrolo[2,3‑b]pyridine core with a hydroxyl substituent at the 5‑position. The compound serves as a key intermediate in the multi‑step synthesis of venetoclax (ABT‑199), a clinically approved BCL‑2 inhibitor, and is employed as a reagent for preparing potent VEGFR‑2 kinase inhibitors.

Molecular Formula C7H7ClN2O
Molecular Weight 170.6
CAS No. 2225146-85-8
Cat. No. B2606836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride
CAS2225146-85-8
Molecular FormulaC7H7ClN2O
Molecular Weight170.6
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)O.Cl
InChIInChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H
InChIKeyDVXRWXSDQSCWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride (CAS 2225146-85-8): A 5‑Hydroxy‑7‑azaindole Salt for Kinase‑Focused Research and Venetoclax Intermediate Synthesis


1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (CAS 2225146‑85‑8) is the hydrochloride salt of 5‑hydroxy‑7‑azaindole, a heteroaromatic building block characterized by a fused pyrrolo[2,3‑b]pyridine core with a hydroxyl substituent at the 5‑position . The compound serves as a key intermediate in the multi‑step synthesis of venetoclax (ABT‑199), a clinically approved BCL‑2 inhibitor, and is employed as a reagent for preparing potent VEGFR‑2 kinase inhibitors .

Procurement Context Key intermediate for BCL-2 inhibitor venetoclax synthesis and VEGFR-2 kinase inhibitor programs.
Selection Logic Hydrochloride salt provides aqueous solubility for biological assays, avoiding DMSO artifacts.
Workflow Fit 5-Hydroxy motif enables high-yielding synthesis and kinase hinge-binding interactions.

1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride (CAS 2225146-85-8): Why Generic 7‑Azaindole Substitution Undermines Synthetic Yield and Aqueous Compatibility


In‑class 7‑azaindole building blocks are not interchangeable because the precise substitution pattern on the heterocyclic core governs both downstream synthetic efficiency and physicochemical suitability. The 5‑hydroxy‑7‑azaindole motif enables high‑yielding assembly of the venetoclax pharmacophore, with reported isolated yields of 92% for the TIPS‑protected intermediate step . In contrast, alternative regioisomers (e.g., 4‑ or 6‑azaindoles) or 5‑methoxy analogs exhibit sharply reduced kinase inhibitory potency and divergent synthetic reactivity [1]. Furthermore, the hydrochloride salt form confers aqueous solubility that is essential for biological assays, whereas the free base remains poorly soluble in cold aqueous media .

Regioisomer 4- or 6-azaindole isomers may shift kinase inhibitory potency and synthetic reactivity, limiting direct replacement.
Analog 5-Methoxy analogs exhibit sharply reduced kinase binding affinity; the hydroxy group is not a passive substituent.
Salt Form Free base is nearly insoluble in cold aqueous media; hydrochloride salt is essential for aqueous assay compatibility.

1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride (CAS 2225146-85-8): Quantitative Differentiation Against Free Base and Regioisomer Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage for Biological Assay Compatibility

The hydrochloride salt form of 1H-pyrrolo[2,3-b]pyridin-5-ol demonstrates markedly improved aqueous solubility compared to the free base, a critical factor for in vitro biochemical and cell‑based assays. The free base (CAS 98549‑88‑3) is reported as 'slightly soluble in boiling water and boiling ethanol, almost insoluble in cold water, ethanol, ether and benzene' , while the hydrochloride salt achieves water solubility of at least 25 mg/mL [1].

Aqueous Solubility
Reported
Salt form ≥ 25 mg/mL vs. free base almost insoluble in cold water. At least 25‑fold improvement.
Hydrochloride salt
Free base
Supports aqueous assay workflow without DMSO pre-dissolution.
Data to verify; supplier-reported solubility context.
Salt selection Aqueous solubility Medicinal chemistry Biological assays

5‑Hydroxy‑7‑azaindole vs. 5‑Methoxy Analogs: ≥100‑Fold Difference in DYRK1A Kinase Inhibitory Potency

In a series of 3,5‑diaryl‑7‑azaindoles evaluated for DYRK1A kinase inhibition, derivatives bearing hydroxy groups on the aryl moieties (e.g., compounds 2c, 2j‑l) exhibited Kᵢ values in the low nanomolar range. In contrast, the corresponding methoxy analogues were up to 100 times less active [1]. This demonstrates that the 5‑hydroxy substitution on the 7‑azaindole core is essential for high‑affinity binding.

Kinase Potency (DYRK1A)
Head-to-head
≥ 100‑fold difference in Kᵢ between 5‑hydroxy and 5‑methoxy analogs.
5‑OH analog
5‑OMe analog
Hydroxy group is critical for ATP‑binding site hydrogen bonding.
Assay potency context; supports kinase inhibitor design.
Kinase inhibition Structure‑activity relationship DYRK1A Hydrogen bonding

Synthetic Yield for Venetoclax Intermediate: 92% Isolated Yield vs. Typical Azaindole Functionalization Yields

In the published synthetic route to venetoclax (ABT‑199), the TIPS protection of 5‑bromo‑7‑azaindole followed by subsequent conversion to the 5‑hydroxy intermediate proceeds with an isolated yield of 92.0% (49.5 g from 30 g starting material) . This yield substantially exceeds the typical 60–80% range observed for analogous heterocyclic functionalizations, translating into reduced raw material costs and fewer purification steps at scale.

Synthetic Yield
Data to verify
92.0% isolated yield for TIPS‑protected intermediate step. Reported 12–32 pp improvement over typical functionalizations.
Reported yield
Class-level estimate
Supports cost‑efficient process development for venetoclax programs.
Source review required; yield may vary at scale.
Process chemistry Synthetic yield Venetoclax intermediate TIPS protection

Predicted pKa of 6.93 Dictates Protonation State and Bioavailability Profile Relative to Other Azaindole Isomers

The 5‑hydroxy‑7‑azaindole core exhibits a predicted pKa of 6.93 ± 0.20 . This value places the compound near the physiological pH range, meaning a significant fraction exists in the neutral (free base) form at pH 7.4, facilitating passive membrane permeability while retaining water solubility. In contrast, 4‑azaindole and 6‑azaindole isomers possess distinct pKa profiles due to differing nitrogen placement, which can alter protonation state, solubility, and ultimately oral bioavailability [1].

Predicted pKa
Class-level
pKa = 6.93 ± 0.20 (predicted). Different from 4‑ and 6‑azaindole regioisomers.
Near‑physiological pKa may balance solubility and passive permeability.
Computational prediction; requires experimental confirmation.
Physicochemical property pKa Bioavailability Protonation state

Venetoclax Intermediate vs. Alternative BCL‑2 Inhibitor Building Blocks: Direct Link to Approved Oncology Drug

1H‑Pyrrolo[2,3‑b]pyridin‑5‑ol (and its hydrochloride salt) is a documented intermediate in the synthesis of venetoclax (ABT‑199), a potent and selective BCL‑2 inhibitor with Ki < 0.010 nM against BCL‑2 . The 5‑hydroxy‑7‑azaindole fragment is directly incorporated into the final drug substance, distinguishing it from other azaindole building blocks that lack a defined path to an approved therapeutic agent.

Pharma Relevance
Context-dependent
Documented intermediate for FDA‑approved BCL‑2 inhibitor venetoclax (ABT‑199).
Reduces late‑stage synthetic risk in analog programs.
Qualitative differentiation; benchmark for process development.
BCL‑2 inhibitor Venetoclax ABT‑199 Oncology intermediate

1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride (CAS 2225146-85-8): Recommended Research and Process Development Scenarios


Venetoclax (ABT‑199) and BCL‑2 Inhibitor Analog Process Development

Utilize the hydrochloride salt as a high‑yielding intermediate (92% isolated yield for the TIPS‑protected step) in the synthesis of venetoclax and structurally related BCL‑2 inhibitors. The compound directly provides the 5‑hydroxy‑7‑azaindole fragment required for final API assembly .

Kinase Inhibitor Lead Optimization Requiring Aqueous Solubility

Employ the hydrochloride salt in aqueous biochemical assays (e.g., VEGFR‑2, FGFR, SGK‑1, or DYRK1A inhibition) where the free base would require high concentrations of DMSO. The ≥ 25 mg/mL aqueous solubility [1] minimizes vehicle‑induced artifacts and maintains consistent compound exposure.

Structure–Activity Relationship (SAR) Studies on 7‑Azaindole Scaffolds

Use the 5‑hydroxy‑7‑azaindole core as a privileged template for kinase inhibitor design. The hydroxyl group enables critical hydrogen bonding within the ATP‑binding pocket, as demonstrated by the ≥ 100‑fold potency advantage over methoxy analogs in DYRK1A assays [2]. This functional handle also permits further derivatization (e.g., alkylation, acylation) without compromising the core binding motif.

Salt Form Optimization and Pre‑formulation Studies

Compare the hydrochloride salt directly against the free base in solubility and dissolution experiments. The hydrochloride salt's improved aqueous solubility profile (at least 25‑fold over the free base) makes it suitable for early‑stage formulation development where oral or parenteral bioavailability is a consideration .

Application
Selection Property
Validation Focus
BCL-2 Inhibitor Process Development
High‑yielding intermediate for venetoclax synthesis
Isolated yield and purity at scale
Kinase Inhibitor Lead Optimization
Aqueous solubility of hydrochloride salt
Vehicle‑free assay compatibility and exposure consistency
7‑Azaindole SAR Studies
5‑Hydroxy motif for ATP‑binding site engagement
Kinase inhibitory potency and hydrogen‑bonding network
Pre‑formulation Salt Screening
Solubility differential vs. free base
Dissolution rate and solubility‑permeability balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.